Methyl 4-[methyl(phenyl)amino]benzoate
Description
Properties
Molecular Formula |
C15H15NO2 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
methyl 4-(N-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-16(13-6-4-3-5-7-13)14-10-8-12(9-11-14)15(17)18-2/h3-11H,1-2H3 |
InChI Key |
OTBFWRJHRPTMGO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Starting Material : Methyl 4-chlorobenzoate serves as the substrate.
-
Amine Source : N-Methylaniline is used as the nucleophile.
-
Solvent System : Anhydrous toluene or dimethylformamide (DMF) ensures a nonaqueous environment.
-
Base : Potassium carbonate or triethylamine facilitates deprotonation of the amine, enhancing nucleophilicity.
-
Temperature : Reflux conditions (100–120°C) drive the substitution reaction to completion over 12–24 hours.
Workup and Isolation
After completion, the mixture is cooled to 5–10°C, and the pH is adjusted to 6.0–7.0 using dilute hydrochloric acid. The organic phase is separated, washed with brine, and concentrated under reduced pressure. The crude product is purified via recrystallization from ethanol/water, yielding this compound with >80% efficiency.
Catalytic Hydrogenation of Nitriles or Imines
Reductive methods offer an alternative pathway, particularly when starting from carbonyl precursors. For instance, methyl 4-cyanobenzoate can be hydrogenated to its corresponding amine, followed by N-alkylation to introduce the methyl and phenyl groups.
Stepwise Procedure
-
Hydrogenation of Nitrile :
-
N-Alkylation :
Yield Optimization
Dual alkylation often results in moderate yields (60–70%) due to competing side reactions. To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) are employed during the phenylation step, improving selectivity.
Direct Esterification of 4-[Methyl(Phenyl)Amino]Benzoic Acid
Esterification of the pre-formed carboxylic acid is a straightforward route, leveraging well-established protocols for benzoate esters.
Acid Preparation
4-[Methyl(phenyl)amino]benzoic acid is synthesized via:
Esterification Protocol
-
Reagents : Methanol (excess), concentrated hydrochloric acid (catalyst).
-
Conditions :
-
Isolation : The organic layer is separated, dried over MgSO₄, and concentrated. Yield: 85–90%.
Reductive Amination of Methyl 4-Formylbenzoate
For substrates bearing aldehyde functionalities, reductive amination offers a one-pot solution.
Synthetic Route
-
Imine Formation : Methyl 4-formylbenzoate reacts with N-methylaniline in ethanol at 25°C for 2 hours.
-
Reduction : Sodium cyanoborohydride (NaBH₃CN) is added, and the mixture is stirred for an additional 12 hours.
-
Workup : The product is extracted with ethyl acetate, washed with water, and purified via column chromatography (SiO₂, hexane/ethyl acetate).
Key Advantages
-
Mild Conditions : Avoids high temperatures and strong acids.
-
Yield : 75–80% with minimal byproducts.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Chlorine/Amino Exchange | Methyl 4-chlorobenzoate | N-Methylaniline, K₂CO₃, DMF | 80–85 | High selectivity; scalable | Requires anhydrous conditions |
| Catalytic Hydrogenation | Methyl 4-cyanobenzoate | H₂, Raney Ni, MeOH | 60–70 | Utilizes inexpensive catalysts | Multi-step; moderate yields |
| Direct Esterification | 4-[Methyl(Ph)amino]benzoic acid | MeOH, HCl | 85–90 | Simple; high yield | Requires pre-synthesized acid |
| Reductive Amination | Methyl 4-formylbenzoate | NaBH₃CN, EtOH | 75–80 | One-pot synthesis | Sensitive to moisture |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[methyl(phenyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoates and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[methyl(phenyl)amino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[methyl(phenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural features—the benzoate ester and substituted amino group—are shared with several analogs. Below is a comparative analysis of its derivatives and related compounds:
Ester Group Variations
- Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate (UV-1): This ethyl ester analog (CAS 57834-33-0) introduces a methylene amino linker between the phenylamino group and the benzoate core.
- Methyl 4-[4-(difluoromethyl)phenyl]benzoate :
Substitution with a difluoromethyl group at the para-phenyl position enhances electronic effects and metabolic resistance, making this compound valuable in fluorinated drug design .
Amino Group Modifications
- Methyl 2-((5-chloro-2-((4-(morpholinomethyl)phenyl)amino)pyrimidin-4-yl)amino)benzoate (Compound 6): Incorporation of a morpholinomethyl-substituted phenylamino group and a pyrimidine ring improves binding to Focal Adhesion Kinase (FAK), demonstrating potent anticancer activity (IC₅₀ = 0.12 μM against MDA-MB-231 cells) .
- Methyl 4-(3-cyano-3-((isobutyl(phenyl)amino)methyl)oxiran-2-yl)benzoate (4f): The addition of a cyano-oxirane group introduces electrophilic reactivity, enabling participation in ring-opening reactions for further functionalization .
Key Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility: The benzoate core allows diverse substitutions, enabling tuning of electronic, steric, and solubility properties. For example, fluorinated derivatives (e.g., difluoromethyl) improve metabolic stability , while piperazine-quinoline hybrids enhance target affinity .
- Biological Performance: Amino group modifications significantly impact biological activity. The morpholinomethyl group in Compound 6 enhances FAK binding via hydrogen bonding and hydrophobic interactions , whereas the methylene amino linker in UV-1 optimizes UV absorption .
- Limitations : Some analogs, such as ethyl esters, may face faster metabolic clearance compared to methyl esters, necessitating prodrug strategies for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 4-[methyl(phenyl)amino]benzoate, and how can reaction efficiency be improved?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling methyl 4-aminobenzoate with N-methylaniline derivatives under acidic or basic catalysis. Optimization involves adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to ester), temperature (80–120°C), and catalysts (e.g., DMAP or pyridine). Reaction progress can be monitored via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >90% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the methyl ester (δ ~3.8 ppm, singlet), N-methyl group (δ ~3.1 ppm, singlet), and aromatic protons (δ 6.8–7.5 ppm, multiplet).
- IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).
- MS : Molecular ion peak at m/z 255.3 (C₁₅H₁₅NO₂⁺). Cross-validation with high-resolution mass spectrometry (HRMS) ensures accuracy .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water. Stability studies show degradation <5% at 25°C in neutral buffers over 72 hours. Under acidic (pH <3) or alkaline (pH >10) conditions, hydrolysis of the ester group occurs, necessitating storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX, WinGX) resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL or SIR97 software enables precise determination of bond angles, torsional strain, and intermolecular interactions. For example, the dihedral angle between the phenyl and benzoate rings (~45–60°) impacts π-π stacking. Refinement protocols (e.g., anisotropic displacement parameters) reduce residual density errors (<0.3 eÅ⁻³) .
Q. What experimental strategies address contradictions in reported bioactivity data (e.g., enzyme inhibition vs. receptor antagonism)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer composition, cell lines). To resolve:
- Dose-response curves : Test IC₅₀ values across concentrations (1 nM–100 µM).
- Selectivity assays : Use kinase profiling panels or receptor-binding assays to rule off-target effects.
- Structural analogs : Compare with Methyl 4-{[2-amino-4-(trifluoromethyl)phenyl]amino}benzoate to isolate functional group contributions .
Q. How can computational modeling (DFT, molecular docking) predict the reactivity and binding modes of this compound?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ester carbonyl is a potential site for nucleophilic attack.
- Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 or EGFR). Grid box dimensions (20×20×20 Å) centered on active sites ensure accurate pose prediction. Validation via MD simulations (100 ns) assesses binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
